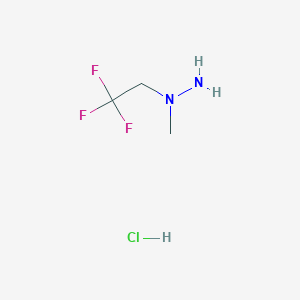

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It has a molecular weight of 164.56 . This compound is used for research purposes .

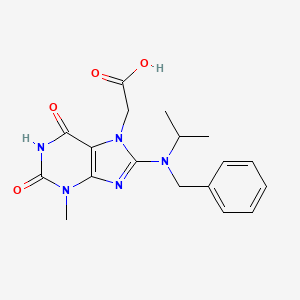

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . The specific storage temperature, boiling point, and other physical properties are not provided in the search results.Applications De Recherche Scientifique

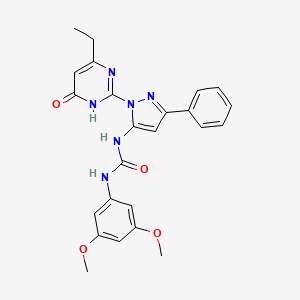

Detection of Hydrazine

Hydrazine derivatives are prominently used in the development of chemodosimetric sensors for selective detection. For example, a naphthalimide trifluoroacetyl acetonate derivative was synthesized and demonstrated selective reactivity with hydrazine, leading to significant fluorescence and color changes, facilitating its detection even at very low concentrations, below the limit set by the U.S. Environmental Protection Agency (EPA) (Lee et al., 2013). Similarly, other studies have developed fluorescent probes for hydrazine detection, highlighting their utility in environmental monitoring and safety assessments (Jung et al., 2019).

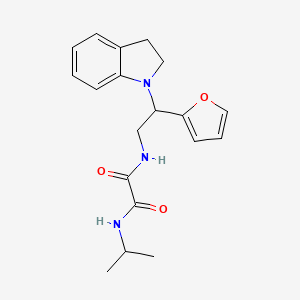

Medicinal Chemistry Applications

Hydrazine derivatives play a crucial role in the synthesis of pharmaceutically active compounds. A notable study synthesized tropane-based compounds through the reaction of hydrazines, showing promising antitumor properties against human tumor cell lines, highlighting the potential of hydrazine derivatives in developing new anticancer drugs (Ismail et al., 2016). Another study focused on the reactivity and biological activity of hydrazine derivatives, revealing their potential as antitumor agents through molecular docking and dynamics simulation studies (Mary et al., 2021).

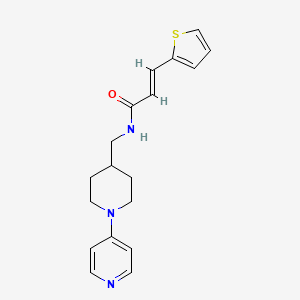

Material Science Applications

In material science, hydrazine derivatives are utilized in the synthesis of high-density energetic materials and covalent organic frameworks (COFs). A study introduced a new energetic salt of hydrazine for potential use as an insensitive explosive, showcasing the versatility of hydrazine derivatives in developing materials with desirable detonation properties and safety profiles (Zhang et al., 2016). Additionally, hydrazine is instrumental in creating COFs with significant gas storage capabilities, further demonstrating its utility in designing advanced materials for energy storage applications (Li et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, following all safety precautions.

Propriétés

IUPAC Name |

1-methyl-1-(2,2,2-trifluoroethyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDBQVAVNEONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)